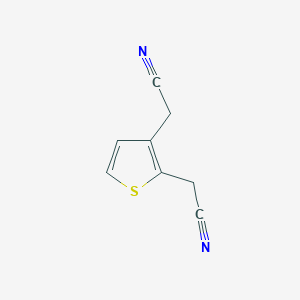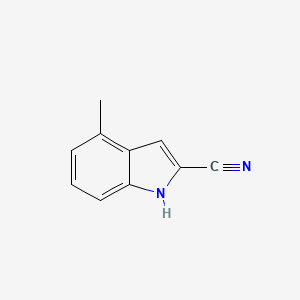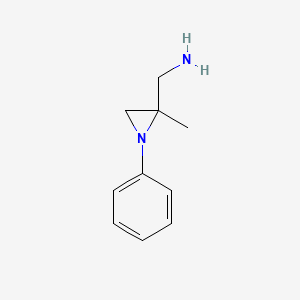
2,2'-(Thiophene-2,3-diyl)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Thiophene-2,3-diyl)diacetonitrile is an organic compound with the molecular formula C8H6N2S It features a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom, and two acetonitrile groups attached at the 2 and 3 positions of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiophene-2,3-diyl)diacetonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiophene-2,3-dialdehyde and malononitrile in the presence of a base such as piperidine . The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Thiophene-2,3-diyl)diacetonitrile are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Thiophene-2,3-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile groups.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2,2’-(Thiophene-2,3-diyl)diamine.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Thiophene-2,3-diyl)diacetonitrile has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers and organic semiconductors.
Materials Science: The compound is a building block for covalent organic frameworks (COFs) and other advanced materials.
Photocatalysis: It is employed in the development of photocatalysts for water splitting and hydrogen production.
Mecanismo De Acción
The mechanism of action of 2,2’-(Thiophene-2,3-diyl)diacetonitrile in its applications involves its ability to participate in π-conjugation and electron transfer processes. The thiophene ring provides a planar structure that facilitates π-π stacking interactions, enhancing charge mobility and electronic properties. The nitrile groups can act as electron-withdrawing groups, modulating the electronic properties of the compound and its derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Thiophene-3,4-diyl)diacetonitrile: Similar structure but with nitrile groups at different positions.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A fused thiophene system with enhanced electronic properties.
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: Another thiophene derivative used in organic electronics.
Uniqueness
2,2’-(Thiophene-2,3-diyl)diacetonitrile is unique due to its specific substitution pattern on the thiophene ring, which influences its electronic properties and reactivity. This makes it a valuable building block for designing materials with tailored electronic and optical properties.
Propiedades
Fórmula molecular |
C8H6N2S |
|---|---|
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
2-[2-(cyanomethyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C8H6N2S/c9-4-1-7-3-6-11-8(7)2-5-10/h3,6H,1-2H2 |
Clave InChI |
NHLQEUCLYUSNSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)

![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
![2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B11920413.png)
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B11920421.png)


![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)
![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)



